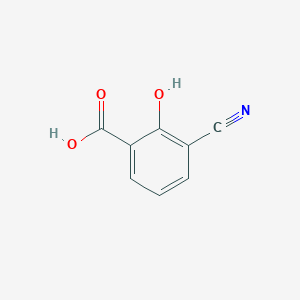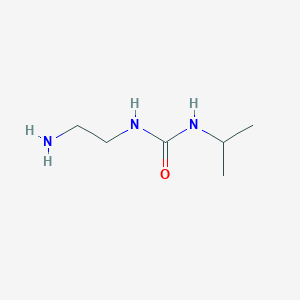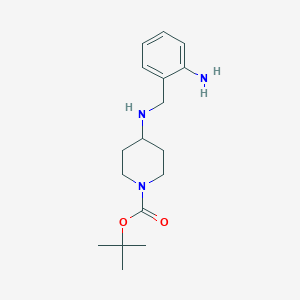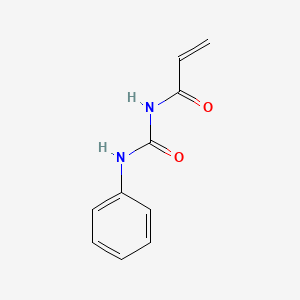
4-Bromo-3-methyl-2-nitrophenol
Overview
Description
“4-Bromo-3-methyl-2-nitrophenol” is a chemical compound with the molecular formula C7H6BrNO3 . It is also referred to as 3-methyl-2-nitro-1-hydroxybenzene .
Synthesis Analysis
The synthesis of similar compounds typically involves a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “4-Bromo-3-methyl-2-nitrophenol” may vary.
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-methyl-2-nitrophenol” consists of a phenol group with bromo, methyl, and nitro substituents . The exact positions of these substituents can be determined by spectroscopic analysis.
Scientific Research Applications
Chemical Synthesis
As a nitrophenol compound, “4-Bromo-3-methyl-2-nitrophenol” shares some properties with its nitrophenol counterparts. For instance, nitrophenols are often hydrogenated to the corresponding aminophenols, which are useful industrially . While specific applications for “4-Bromo-3-methyl-2-nitrophenol” in chemical synthesis are not mentioned, it’s plausible that it could be used in similar ways.
Atmospheric Studies
While not directly related to “4-Bromo-3-methyl-2-nitrophenol”, other nitrophenol compounds such as “2-Methyl-4-nitrophenol” have been used in atmospheric studies. They serve as target compounds in the study on measurement of methylnitrophenol concentrations and stable isotope ratios in the atmospheric particulate matter . It’s possible that “4-Bromo-3-methyl-2-nitrophenol” could be used in similar research contexts.
Photoreactor Studies
Again, while not directly related to “4-Bromo-3-methyl-2-nitrophenol”, “3-Methyl-2-nitrophenol” has been used to investigate the formation of nitrous acid (HONO) in the gas phase in a flow tube photoreactor upon irradiation of ortho-nitrophenols . This suggests potential applications of “4-Bromo-3-methyl-2-nitrophenol” in photoreactor studies.
Pharmaceutical Research
While specific applications of “4-Bromo-3-methyl-2-nitrophenol” in pharmaceutical research are not mentioned, nitrophenol compounds have been used in the synthesis of various drugs . For instance, “m-Nitrophenol” is a precursor to the drug mesalazine (5-aminosalicylic acid) . It’s plausible that “4-Bromo-3-methyl-2-nitrophenol” could be used in similar ways.
Safety and Hazards
Mechanism of Action
Target of Action
Nitrophenols, a class of compounds to which 4-bromo-3-methyl-2-nitrophenol belongs, are known to interact with various biological molecules due to their polar nature .
Mode of Action
Nitrophenols typically undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of a group on the ring . This could potentially alter the function of target molecules in the cell.
Biochemical Pathways
It’s worth noting that nitrophenols can be degraded via the 1,2,4-benzenetriol pathway in certain bacterial species . This pathway involves the conversion of nitrophenols to benzenetriol, which is then further metabolized .
Pharmacokinetics
Nitro compounds are generally known for their polar character, which results in lower volatility compared to similar molecular weight compounds . This could potentially affect the bioavailability of 4-Bromo-3-methyl-2-nitrophenol.
Result of Action
Nitrophenols are known to be toxic and can cause various physiological effects depending on their concentration and the duration of exposure .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-methyl-2-nitrophenol can be influenced by various environmental factors. For instance, the presence of other chemical substances, pH, temperature, and light conditions can affect its reactivity and degradation .
properties
IUPAC Name |
4-bromo-3-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-5(8)2-3-6(10)7(4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNNJFUSAYWUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517783 | |
| Record name | 4-Bromo-3-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-2-nitrophenol | |
CAS RN |
85598-12-5 | |
| Record name | 4-Bromo-3-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

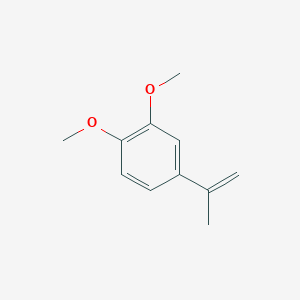
![6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1282134.png)
![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)

